molecular formula C8H8FNO B11744436 1-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-one CAS No. 1256792-52-5

1-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-one

Cat. No.: B11744436
CAS No.: 1256792-52-5
M. Wt: 153.15 g/mol
InChI Key: BPUDMFAFFCPKSF-UHFFFAOYSA-N
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Description

1-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the sixth position of the pyridine ring, with an ethanone group attached to the second position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-one typically involves the reaction of 3-fluoro-6-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 3-fluoro-6-methylpyridine-2-carboxylic acid.

    Reduction: Formation of 1-(3-fluoro-6-methylpyridin-2-yl)ethanol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • 1-(6-Fluoro-3-methylpyridin-2-yl)ethan-1-one
  • 1-(2-Fluoro-6-methylpyridin-4-yl)ethan-1-one
  • 1-(6-Fluoropyridin-2-yl)ethan-1-ol

Comparison: 1-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-one is unique due to the specific positioning of the fluorine and methyl groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1256792-52-5

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(3-fluoro-6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-3-4-7(9)8(10-5)6(2)11/h3-4H,1-2H3

InChI Key

BPUDMFAFFCPKSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)F)C(=O)C

Origin of Product

United States

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